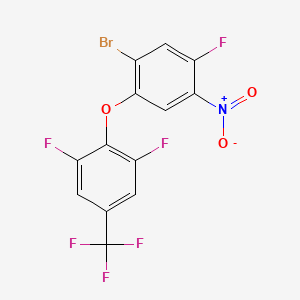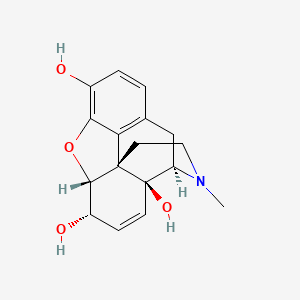
14-Hydroxymorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxymorphine is a derivative of morphine, where the 14-position has been hydroxylated. This modification significantly alters its pharmacological properties compared to morphine. It is an opioid analgesic that interacts with opioid receptors in the brain to produce pain-relieving effects. The compound is known for its potent analgesic properties and is used in various medical applications to manage severe pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 14-Hydroxymorphine typically involves the hydroxylation of morphine at the 14-position. One common method is the electrochemical N-demethylation of 14-hydroxy morphinans. This process involves the anodic oxidation of the tertiary amine, followed by hydrolysis to yield the target nor-opioids . Another method involves the use of cobalt (II) oxidants to react with morphine derivatives, leading to the formation of 14-hydroxynormorphinones .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of hazardous chemicals like cyanogen bromide or chloroformates for the selective N-demethylation step . The process is optimized to ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxymorphine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group at the 14-position makes it susceptible to oxidation reactions, which can further modify its structure and pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like cobalt (II) oxidants and reducing agents for specific modifications. The reaction conditions are carefully controlled to ensure the desired chemical transformations without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered pharmacological properties. These derivatives are often studied for their potential use as opioid antagonists or for their improved analgesic effects .
Applications De Recherche Scientifique
14-Hydroxymorphine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other opioid derivatives. In biology and medicine, it is studied for its potent analgesic effects and its potential use in pain management therapies . The compound is also used in the development of new opioid antagonists, which are crucial in treating opioid overdose cases .
Mécanisme D'action
The mechanism of action of 14-Hydroxymorphine involves its interaction with opioid receptors in the brain, particularly the mu-opioid receptor. This interaction leads to the activation of signaling pathways that result in analgesic effects. The hydroxyl group at the 14-position enhances its binding affinity and potency compared to morphine .
Comparaison Avec Des Composés Similaires
14-Hydroxymorphine is compared with other similar compounds like oxymorphone and hydromorphone. These compounds also have modifications at the 14-position, which significantly alter their pharmacological properties. For instance, oxymorphone has a carbonyl group at the 6-position, while hydromorphone has a saturated 7,8-double bond . These structural differences result in variations in their potency, receptor affinity, and therapeutic applications .
List of Similar Compounds:- Oxymorphone
- Hydromorphone
- 14-Hydroxydihydromorphine
- 14-Methoxymetopon
Each of these compounds has unique properties that make them suitable for specific medical applications, highlighting the importance of structural modifications in opioid pharmacology .
Propriétés
Numéro CAS |
3371-56-0 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(4R,4aS,7S,7aR,12bS)-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,11-12,15,19-21H,6-8H2,1H3/t11-,12+,15-,16-,17+/m0/s1 |
Clé InChI |
WYMBHLXUDPDGQJ-BRJGLHKUSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
SMILES canonique |
CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



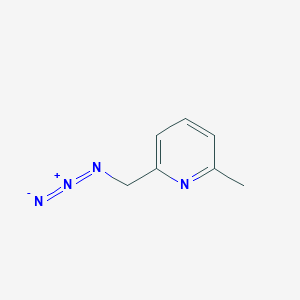

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
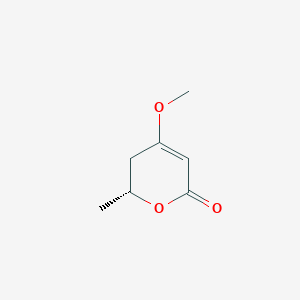
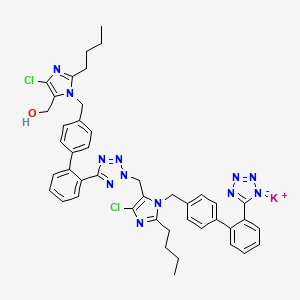
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)
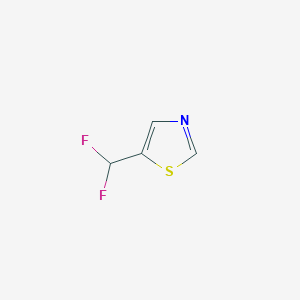
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
